5-(Aminomethyl)-1-methylpyrrolidin-2-one
Overview
Description
5-(Aminomethyl)-1-methylpyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by a pyrrolidinone ring substituted with an aminomethyl group at the 5-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1-methylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrolidin-2-one with formaldehyde and ammonia or an amine under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Catalysts such as palladium or platinum on carbon can be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted pyrrolidinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Aminomethyl)-1-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A compound with similar structural features but different biological activities.
Muscimol: Another compound with an aminomethyl group, known for its psychoactive properties.
Uniqueness
5-(Aminomethyl)-1-methylpyrrolidin-2-one is unique due to its specific substitution pattern on the pyrrolidinone ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(aminomethyl)-1-methylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-8-5(4-7)2-3-6(8)9/h5H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSAVRDCNKWFDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67433-53-8 | |
Record name | 5-(aminomethyl)-1-methylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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